molecular formula C18H29NO3 B1197745 4-Hydroxypenbutolol CAS No. 81542-82-7

4-Hydroxypenbutolol

Cat. No.: B1197745
CAS No.: 81542-82-7
M. Wt: 307.4 g/mol
InChI Key: PYXBIIXXYVBVLU-HNNXBMFYSA-N
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Description

4-Hydroxypenbutolol is a chemical compound with the molecular formula C18H29NO3 . This compound is a metabolite of penbutolol, a non-selective beta-adrenergic antagonist used in the treatment of hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypenbutolol typically involves the hydroxylation of penbutolol. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypenbutolol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Properties

IUPAC Name

4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBIIXXYVBVLU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002042
Record name 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81542-82-7
Record name 4-Hydroxypenbutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081542827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYPENBUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSV4Q3G0OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cimetidine impact the levels of 4-Hydroxypenbutolol in the body?

A1: Cimetidine, an H2-receptor antagonist, significantly reduces the levels of this compound and its glucuronide conjugate in the body. [] This interaction suggests that cimetidine may interfere with the metabolic pathways responsible for the formation of this compound, likely through inhibition of cytochrome P-450 enzymes involved in penbutolol metabolism. []

Q2: Are there analytical methods available to specifically measure this compound in biological samples?

A2: Yes, a High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the quantification of both penbutolol and this compound in plasma and serum samples. [] This method utilizes an unmodified silica column and fluorescence detection for sensitive and specific measurement. []

Q3: Has this compound been investigated as a potential biomarker for any diseases?

A3: Interestingly, a metabolomics study identified elevated serum levels of this compound glucuronide in patients diagnosed with oral squamous cell carcinoma (OSCC) compared to individuals with oral leukoplakia. [] While this finding requires further investigation, it suggests a possible role of this compound glucuronide as a potential biomarker for differentiating OSCC from premalignant lesions. []

Q4: How does renal insufficiency affect the pharmacokinetics of this compound?

A4: While specific information on this aspect is limited within the provided abstracts, it's important to note that the pharmacokinetics of drugs and their metabolites can be significantly altered in patients with renal insufficiency. [] Further research is needed to fully elucidate the impact of renal function on this compound levels and potential clinical implications.

Q5: What is the significance of studying drug interactions involving this compound?

A5: Understanding drug interactions, particularly those involving metabolic pathways, is crucial for optimizing drug therapy and preventing potential adverse events. [] The observed interaction between cimetidine and this compound highlights the importance of considering co-administered medications and their potential impact on drug metabolism, especially when utilizing drugs metabolized by cytochrome P-450 enzymes. [] This knowledge allows for informed clinical decisions regarding dose adjustments or alternative treatment options to ensure therapeutic efficacy and minimize risks for patients.

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